5-(4-(2-(3-甲氧基苯基)-2-氧代乙氧基)苄基)噻唑烷-2,4-二酮
概述
科学研究应用
阿泽米格列酮在科学研究中具有广泛的应用,包括:
化学: 研究其化学性质和反应。
生物学: 研究其对细胞过程和代谢途径的影响。
医学: 作为 2 型糖尿病和非酒精性脂肪肝疾病的治疗剂开发。
工业: 在开发新药和治疗剂方面的潜在应用.
作用机制
阿泽米格列酮通过靶向线粒体丙酮酸转运蛋白发挥作用,线粒体丙酮酸转运蛋白在细胞能量代谢中起着至关重要的作用。通过调节这些转运蛋白,阿泽米格列酮可增强胰岛素敏感性并降低葡萄糖生成。 这种机制不同于传统的噻唑烷二酮,传统的噻唑烷二酮主要靶向过氧化物酶体增殖物激活受体 γ .
类似化合物:
吡格列酮: 一种靶向过氧化物酶体增殖物激活受体 γ 的第一代胰岛素增敏剂。
罗格列酮: 另一种具有类似作用机制的噻唑烷二酮。
比较: 阿泽米格列酮的独特之处在于,它能够保留噻唑烷二酮的益处,同时最大限度地减少与过氧化物酶体增殖物激活受体 γ 结合相关的副作用。 这使其成为治疗代谢性疾病的一种很有希望的候选药物,副作用更少 .
准备方法
合成路线和反应条件: 阿泽米格列酮的合成涉及多个步骤,从噻唑烷二酮核心结构的制备开始。主要步骤包括:
- 噻唑烷二酮环的形成。
- 甲氧基苯基的引入。
- 氧乙氧基苯基部分的偶联。
工业生产方法: 阿泽米格列酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产量和纯度。主要考虑因素包括:
- 温度控制,确保最佳反应速率。
- 使用高纯度试剂,最大限度地减少杂质。
- 实施纯化步骤,如重结晶和色谱法。
化学反应分析
反应类型: 阿泽米格列酮会发生各种化学反应,包括:
氧化: 将官能团转化为更高氧化态。
还原: 将羰基还原为醇。
取代: 用其他取代基取代官能团。
常用试剂和条件:
氧化: 使用氧化剂,例如高锰酸钾或三氧化铬。
还原: 使用还原剂,如硼氢化钠或氢化锂铝。
取代: 在适当条件下使用亲核试剂或亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇。
相似化合物的比较
Pioglitazone: A first-generation insulin sensitizer that targets peroxisome proliferator-activated receptor gamma.
Rosiglitazone: Another thiazolidinedione with similar mechanisms of action.
Comparison: Azemiglitazone is unique in its ability to retain the beneficial effects of thiazolidinediones while minimizing adverse effects associated with peroxisome proliferator-activated receptor gamma binding. This makes it a promising candidate for the treatment of metabolic disorders with fewer side effects .
属性
IUPAC Name |
5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMOGALQJYOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133819-87-0 | |
Record name | MSDC-0602 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azemiglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16028 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZEMIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。